molecular formula C15H18N4O2 B11657413 N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide

N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11657413
M. Wt: 286.33 g/mol
InChI Key: JOYMPBPOJMARJI-YBEGLDIGSA-N
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Description

N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazole ring, a hydroxyphenyl group, and a carbohydrazide moiety, making it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-hydroxyacetophenone with isopropyl hydrazinecarboxylate under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the carbohydrazide moiety can be reduced to form alcohols.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The pyrazole ring can bind to various proteins, affecting their function. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isopropyl group provides steric hindrance, affecting its reactivity and interactions with biological targets .

Properties

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

N-[(Z)-1-(3-hydroxyphenyl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H18N4O2/c1-9(2)13-8-14(18-17-13)15(21)19-16-10(3)11-5-4-6-12(20)7-11/h4-9,20H,1-3H3,(H,17,18)(H,19,21)/b16-10-

InChI Key

JOYMPBPOJMARJI-YBEGLDIGSA-N

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C(/C)\C2=CC(=CC=C2)O

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC(=CC=C2)O

Origin of Product

United States

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